molecular formula C16H23N3O2 B4390820 N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide

N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide

Cat. No. B4390820
M. Wt: 289.37 g/mol
InChI Key: SXZJMJCGJYNGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide, also known as NEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NEP is a prodrug that is converted into an active metabolite, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propionamide (NEPA), which has been shown to have various biochemical and physiological effects.

Scientific Research Applications

N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been found to enhance memory and cognitive function by inhibiting the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Mechanism of Action

The mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide is not fully understood, but it is believed to act through multiple pathways. N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamideA, the active metabolite of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide, has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases, which are involved in cell proliferation and apoptosis. N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamideA has also been found to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects
N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the PI3K/Akt/mTOR signaling pathway. N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neuroprotection, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has also been shown to have a neuroprotective effect, which could be beneficial in the treatment of neurodegenerative diseases. However, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has some limitations in lab experiments, including its low solubility in water and its instability in physiological conditions.

Future Directions

There are several future directions for N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide research. One area of research is the development of new synthesis methods to improve the yield and purity of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide. Another area of research is the investigation of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, there is a need for more studies to elucidate the mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide and its active metabolite, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamideA. Finally, future research could focus on the development of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide analogs with improved pharmacokinetic properties and therapeutic efficacy.

properties

IUPAC Name

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-3-15(20)17-14-7-5-13(6-8-14)16(21)19-11-9-18(4-2)10-12-19/h5-8H,3-4,9-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZJMJCGJYNGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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